1h,1h,2h,2h-Perfluorooctyltrichlorosilane

Description

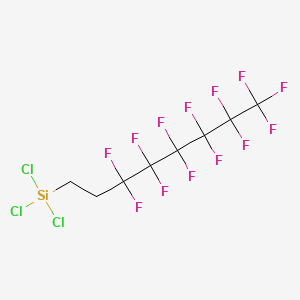

Structure

3D Structure

Properties

IUPAC Name |

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F13Si/c9-25(10,11)2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISDRBMXQBSCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2SiCl3, C8H4Cl3F13Si | |

| Record name | Silane, trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50229163 | |

| Record name | Trichloro((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78560-45-9 | |

| Record name | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78560-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloro((perfluorohexyl)ethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078560459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloro((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50229163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORO((PERFLUOROHEXYL)ETHYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25E5DZ5GL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1h,1h,2h,2h-Perfluorooctyltrichlorosilane chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS)

Introduction

This compound (FOTS) is a specialized organosilane compound renowned for its capacity to create surfaces with exceptionally low energy, leading to highly hydrophobic and oleophobic properties.[1][2][3][4] Its unique molecular structure, featuring a reactive trichlorosilyl head group and a chemically inert, low-energy perfluorinated tail, makes it an indispensable tool in surface science, microfabrication, and materials engineering. This guide offers a comprehensive exploration of the core chemical properties of FOTS, its reaction mechanisms, field-proven applications, and essential handling protocols, designed for researchers, scientists, and professionals in drug development and advanced materials.

Molecular Structure and Physicochemical Properties

The functionality of FOTS is a direct result of its amphiphilic structure. The molecule consists of two key components:

-

The Trichlorosilyl Head Group (-SiCl₃): This is the reactive center of the molecule. The silicon-chlorine bonds are highly susceptible to hydrolysis, which initiates the covalent bonding of the molecule to surfaces.

-

The Perfluorooctyl Tail Group (CF₃(CF₂)₅(CH₂)₂-): This long fluorocarbon chain is responsible for the ultra-low surface energy of the resulting coating. The high electronegativity and stability of carbon-fluorine bonds create a non-polar, non-stick surface that repels both water and oils.[5]

The combination of a reactive anchoring group and a repellent tail group allows FOTS to form robust, self-assembled monolayers (SAMs) on a variety of substrates.[1][2]

Quantitative Data Summary

The fundamental physical and chemical properties of FOTS are summarized below for easy reference.

| Property | Value |

| CAS Number | 78560-45-9[1][6] |

| Molecular Formula | C₈H₄Cl₃F₁₃Si[3][6] |

| Molecular Weight | 481.54 g/mol [3][6][7] |

| Appearance | Colorless to pale yellow/pink liquid[2][3][6] |

| Boiling Point | 192 °C[1][2][3][4][7] |

| Density | ~1.3 g/mL at 25 °C[1][3][4][7] |

| Refractive Index (n20/D) | ~1.352[1][3][4] |

| Solubility | Miscible with various organic solvents (e.g., tetrahydrofuran, toluene)[1][4][8][9] |

| Reactivity | Highly sensitive to moisture; reacts violently with water, alcohols, and bases[1][4][8][10] |

Core Chemistry: The Mechanism of Surface Modification

The primary utility of FOTS lies in its ability to covalently bond to surfaces through a two-step hydrolysis and condensation process. This mechanism is fundamental to the formation of a durable, low-energy coating.

-

Hydrolysis: The process begins when the trichlorosilyl group of the FOTS molecule is exposed to trace amounts of water, which are naturally present on most surfaces under ambient conditions. The highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol groups (-Si-OH), releasing hydrogen chloride (HCl) as a byproduct.[11][12] This step is critical, as the newly formed silanols are the reactive intermediates for surface bonding.

-

Condensation: The silanol intermediates are highly reactive and readily condense with hydroxyl (-OH) groups present on the substrate surface (e.g., silicon wafers, glass, ceramics). This reaction forms a strong, covalent siloxane bond (Si-O-Substrate), firmly anchoring the FOTS molecule to the surface.[12] Furthermore, adjacent silanol groups can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and durability of the monolayer.[13][14]

Caption: The two-step mechanism of FOTS surface modification.

Formation and Properties of FOTS Self-Assembled Monolayers (SAMs)

The hydrolysis and condensation reactions lead to the spontaneous organization of FOTS molecules into a dense, ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM).

During formation, the perfluorinated tails orient themselves away from the substrate, creating a new surface with extremely low energy. This fluorinated interface is responsible for the exceptional properties of FOTS-treated materials:

-

Superhydrophobicity: The surface exhibits a very high water contact angle (often >150°), causing water to bead up and roll off easily.[15]

-

Oleophobicity: The coating effectively repels oils and other low-surface-tension organic liquids.

-

Anti-Adhesion and Low Friction: The non-stick nature of the SAM prevents adhesion of other materials and reduces the coefficient of friction.[1][4][6][8][9][16]

-

Chemical Inertness: The fluorocarbon surface is highly resistant to chemical attack.

Caption: Workflow for creating a FOTS self-assembled monolayer.

Field-Proven Applications

The unique properties imparted by FOTS coatings have led to their adoption in numerous high-performance applications:

-

Microelectromechanical Systems (MEMS): FOTS is widely used as an anti-stiction coating for the moving microparts in MEMS devices, preventing device failure caused by surface adhesion.[17][18]

-

Nanoimprint Lithography (NIL): It serves as a critical release layer on NIL stamps and molds, facilitating the clean separation of the mold from the imprinted polymer.[1][17][18]

-

Microfluidics: FOTS is used to render the channels of microfluidic chips hydrophobic, which is essential for applications like generating water-in-oil droplets and preventing protein adsorption.[2][13][14]

-

Surface Protection: It is applied to glass, ceramics, and metals to create self-cleaning, anti-fouling, and stain-resistant surfaces.[7]

-

Electronics and Textiles: In electronics, it can be used to protect components from moisture.[7] In textiles, it imparts water and stain repellency to fabrics.[3][7]

Experimental Protocol: Silanization of a Silicon Wafer

This protocol provides a trusted, step-by-step methodology for creating a FOTS SAM on a silicon wafer, a common procedure in academic and industrial research.

Objective: To create a stable, hydrophobic FOTS monolayer on a silicon substrate.

Materials:

-

Silicon wafer substrates

-

This compound (FOTS)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

Acetone, Isopropanol (IPA), Deionized (DI) water

-

Piranha solution (H₂SO₄:H₂O₂ mix) or Oxygen Plasma Cleaner

-

Nitrogen gas source

-

Glass desiccator and vacuum pump

Methodology:

-

Substrate Cleaning (Causality: A pristine, hydroxylated surface is paramount for uniform SAM formation. Contaminants will create defects in the monolayer.)

-

a. Sonicate the silicon wafer in acetone, then isopropanol, for 10-15 minutes each to remove organic residues.

-

b. Rinse thoroughly with DI water and dry with a stream of nitrogen.

-

c. To generate surface hydroxyl (-OH) groups, either treat the wafer with an oxygen plasma cleaner for 5 minutes or immerse it in a freshly prepared Piranha solution (handle with extreme caution) for 15 minutes.

-

d. Rinse again extensively with DI water and dry completely with nitrogen. The surface should now be highly hydrophilic.

-

-

Preparation of FOTS Solution (Causality: FOTS reacts with ambient moisture. Using an anhydrous solvent and inert atmosphere prevents premature hydrolysis and polymerization in the solution.)

-

a. Work inside a glovebox or a fume hood with a dry, inert atmosphere (e.g., nitrogen or argon).

-

b. Prepare a dilute solution of FOTS (e.g., 1% by volume) in an anhydrous solvent like toluene.

-

-

Deposition (Causality: This step allows the FOTS molecules to adsorb onto the hydroxylated surface, positioning them for the covalent bonding reaction.)

-

a. Solution Phase: Immerse the cleaned, dry wafers in the FOTS solution for 1-2 hours at room temperature. Ensure the container is sealed to minimize exposure to air.

-

b. Vapor Phase (Alternative): Place the cleaned wafers in a vacuum desiccator. Place a small vial containing a few drops of FOTS inside. Evacuate the desiccator to allow the FOTS to deposit from the vapor phase. This method is often preferred for achieving a more uniform monolayer.[17][18]

-

-

Rinsing and Curing (Causality: Rinsing removes physisorbed, unreacted FOTS molecules. Curing promotes further cross-linking within the monolayer, enhancing its stability.)

-

a. Remove the wafers from the FOTS solution/vapor.

-

b. Rinse sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol and/or acetone to remove any excess FOTS.

-

c. Dry the wafers with nitrogen.

-

d. Cure the coated wafers in an oven at 100-120 °C for 30-60 minutes.

-

-

Verification (Causality: This self-validating step confirms the successful formation of a high-quality SAM.)

-

a. Measure the static water contact angle. A successful FOTS coating should yield a contact angle >110°.

-

b. The surface should be visibly water-repellent.

-

Thermal Stability

The durability of FOTS monolayers is often dictated by their thermal stability. Studies on FOTS SAMs on aluminum substrates have shown that the monolayer's conformational order is maintained during thermal cycling when the peak temperature remains below 423 K (150 °C).[19][20] However, the process becomes partially irreversible between 423 K and 603 K (150-330 °C), and completely irreversible at temperatures above 603 K, indicating decomposition or significant rearrangement of the film.[19] A related fluorinated silane, PTES, was found to begin decomposing on SiO₂ at a more moderate temperature range of 373 K to 423 K (100-150 °C).[21][22]

Safety, Handling, and Storage

FOTS is a corrosive and reactive chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[23][24] Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[10] It is a combustible liquid.[24]

-

Personal Protective Equipment (PPE): Always handle FOTS in a well-ventilated fume hood. Wear chemical-resistant gloves (Viton or nitrile for short-term contact), tightly fitting safety goggles, and a face shield.[23][24][25]

-

Handling: Avoid all personal contact, including inhalation of vapors.[10][23] Keep away from water, moisture, heat, and ignition sources.[10][24][26] When handling, never add water to the material; if dilution is necessary, always add the silane to the solvent.[23][25]

-

Storage: Store in its original, tightly sealed container in a cool, dry, well-ventilated area under an inert gas atmosphere (e.g., nitrogen or argon).[7][10][23] Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[1][4][8]

-

Spills and Disposal: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[10][23] Do not use water to clean up spills.[10] Dispose of contents and container to an approved hazardous waste collection point in accordance with local regulations.[23]

Conclusion

This compound is a powerful surface modification agent whose utility is derived from its unique bifunctional structure. A thorough understanding of its core hydrolysis and condensation chemistry is essential for its effective application. By forming robust, low-energy self-assembled monolayers, FOTS provides a reliable method for creating superhydrophobic, oleophobic, and anti-adhesive surfaces critical to advancements in microfabrication, materials science, and beyond. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in research and development.

References

-

Thermo Scientific Alfa Aesar. (n.d.). This compound, 97% 10 g. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Su, K., et al. (2022). Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips. Micromachines, 13(6), 899. Retrieved from [Link]

- Devaprakasam, D., Sampath, S., & Biswas, S. K. (2004). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Langmuir, 20(5), 1329-1334.

-

Ottokemi. (n.d.). Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97%. Retrieved from [Link]

-

Devaprakasam, D., Sampath, S., & Biswas, S. K. (2004). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Langmuir. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. Retrieved from [Link]

-

Sung, M. M., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO₂. Nanomaterials, 10(2), 210. Retrieved from [Link]

-

Su, K., et al. (2022). Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips. PubMed. Retrieved from [Link]

-

Sung, M. M., et al. (2020). Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO₂. MDPI. Retrieved from [Link]

-

Massachusetts Institute of Technology (MIT). (n.d.). Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Hazards Identification. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrophobization of epoxy nanocomposite surface with this compound for superhydrophobic properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluorodecyltrichlorosilane. Retrieved from [Link]

-

Biolin Scientific. (2021, November 9). Hydrophobic surfaces – How hydrophobic coatings are used and studied? Retrieved from [Link]

Sources

- 1. This compound | 78560-45-9 [chemicalbook.com]

- 2. Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97% 78560-45-9 India [ottokemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. This compound, 97% [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. web.mit.edu [web.mit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 17. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 18. Perfluorodecyltrichlorosilane - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. louisville.edu [louisville.edu]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. This compound - Safety Data Sheet [chemicalbook.com]

1h,1h,2h,2h-Perfluorooctyltrichlorosilane CAS number 78560-45-9

An In-Depth Technical Guide to Surface Modification with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 78560-45-9), commonly known as FOTS. We will delve into its fundamental properties, the mechanism of self-assembled monolayer (SAM) formation, detailed experimental protocols for surface modification, and critical characterization techniques.

Core Properties and Synthesis of FOTS

FOTS is a specialized organosilane compound highly valued for its ability to create surfaces with extremely low energy, resulting in hydrophobic and oleophobic properties.[1][2] Its unique molecular structure is the key to its functionality.

The molecule consists of two primary components: a reactive trichlorosilane headgroup and a non-reactive, low-energy perfluorinated tail. The trichlorosilane group is responsible for covalently bonding the molecule to hydroxyl-terminated surfaces like silicon wafers, glass, or ceramics.[3][4] The long, fluorinated tail orients itself away from the surface, creating a dense, stable, and highly repellent monolayer.[5]

Physicochemical Data

A summary of the key physical and chemical properties of FOTS is presented below for quick reference.

| Property | Value |

| CAS Number | 78560-45-9[6] |

| Molecular Formula | C₈H₄Cl₃F₁₃Si[7][8] |

| Molecular Weight | 481.54 g/mol [7] |

| Appearance | Colorless to pale yellow liquid[8][9] |

| Boiling Point | 192 °C[10][11] |

| Density | 1.3 g/mL at 25 °C[10][11] |

| Refractive Index (n20/D) | ~1.352[10][11] |

| Solubility | Miscible with various organic solvents (e.g., toluene, tetrahydrofuran).[10][11] |

| Stability | Stable under inert conditions but reacts violently with water and moisture.[10][12] |

Molecular Structure

The structure of FOTS is fundamental to its function, featuring the reactive silane head and the inert fluorocarbon tail.

Caption: Chemical structure of FOTS.

Synthesis Overview

The synthesis of FOTS is typically achieved via hydrosilylation. In this process, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene is reacted with trichlorosilane in the presence of a platinum catalyst. The reaction is exothermic and results in a high yield of the desired this compound product.[10]

Mechanism of Self-Assembled Monolayer (SAM) Formation

The utility of FOTS lies in its ability to spontaneously form a highly ordered, single-molecule-thick layer—a self-assembled monolayer (SAM)—on suitable substrates.[9][11] This process is driven by the strong chemical affinity of the trichlorosilane headgroup for hydroxylated surfaces.[3][4]

The formation of a FOTS SAM proceeds in two main stages:

-

Hydrolysis: The trichlorosilane (-SiCl₃) headgroup is highly reactive towards trace amounts of water, whether present on the substrate surface or in the deposition environment (vapor or solvent). The chlorine atoms are replaced by hydroxyl groups, forming a reactive silanetriol (-Si(OH)₃).

-

Condensation: This reactive silanetriol readily undergoes condensation reactions. It forms strong, stable covalent siloxane bonds (Si-O-Substrate) with the hydroxyl groups (-OH) present on the substrate surface.[4] Additionally, adjacent FOTS molecules cross-link with each other (Si-O-Si), creating a robust, networked monolayer.

The long perfluorinated tails, due to van der Waals forces, pack closely together and orient themselves away from the substrate, creating a low-energy, non-polar surface.[4]

Caption: Mechanism of FOTS SAM formation.

Experimental Protocols for Surface Modification

The quality and performance of a FOTS monolayer are critically dependent on the experimental procedure. The single most important factor is substrate cleanliness and the presence of surface hydroxyl groups.[13][14] Any organic contamination will inhibit the formation of a dense, uniform monolayer.

Protocol 1: Substrate Preparation (Mandatory First Step)

This cleaning protocol is essential for substrates like silicon wafers, glass, and quartz.

-

Solvent Cleaning:

-

Drying:

-

Dry the substrates completely using a stream of high-purity nitrogen or clean compressed air.[13]

-

-

Surface Activation (Hydroxylation):

-

Rationale: This step ensures the surface is free of residual organic traces and is rich in the hydroxyl (-OH) groups necessary for FOTS binding.

-

Treat the cleaned, dry substrates with an oxygen or argon plasma for 5-10 minutes.[6][13] This is the most common and effective method.

-

Alternatively, for materials that cannot be plasma-treated, a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used, but extreme caution is required.

-

The substrate should be used for FOTS deposition immediately after activation.

-

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition is often preferred for its controllability, minimal chemical waste, and ability to produce highly uniform monolayers.[3][15]

-

System Preparation:

-

Place the freshly activated substrates inside a vacuum chamber or desiccator.

-

Place a small, open vial containing a few microliters of FOTS next to the substrates. Do not let the liquid touch the substrates.[15]

-

-

Deposition:

-

Evacuate the chamber to a moderate vacuum (e.g., 10-100 mTorr). The presence of a small amount of residual water vapor is often beneficial for the hydrolysis reaction.[3]

-

Allow the FOTS to vaporize and deposit onto the substrates for a period of 1-3 hours at a controlled temperature, typically between 35-50 °C.[6][16]

-

-

Removal of Physisorbed Molecules:

-

Rationale: Not all FOTS molecules will covalently bond; some will be weakly (physisorbed) attached. These must be removed to achieve the best performance.

-

After deposition, vent the chamber and remove the substrates.

-

Rinse or briefly sonicate the coated substrates in an anhydrous solvent like toluene or heptane to remove the non-chemisorbed FOTS.[15]

-

-

Curing/Annealing:

Protocol 3: Solution-Phase Deposition

This method is simpler to set up but requires careful control of solvent purity and water content.

-

Solution Preparation:

-

Deposition:

-

Immerse the freshly activated substrates in the FOTS solution.

-

Allow the deposition to proceed for 1-2 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove excess, unreacted FOTS.

-

Dry the substrates with a stream of nitrogen.

-

Perform the same annealing step as in the vapor-phase protocol (100-150 °C for 30-60 minutes) to cure the monolayer.[13]

-

Overall Experimental Workflow

Caption: General workflow for FOTS surface modification.

Characterization of FOTS-Modified Surfaces

After deposition, it is crucial to characterize the surface to validate the quality of the monolayer.

Water Contact Angle (WCA) Goniometry

This is the primary and most direct method to confirm the hydrophobicity of the surface. A water droplet is placed on the surface, and the angle it forms with the substrate is measured.[13] A successful FOTS coating will transform a hydrophilic surface (like clean glass, WCA < 10°) into a highly hydrophobic one.

Atomic Force Microscopy (AFM)

AFM is used to analyze the surface topography at the nanoscale.[13] It can reveal the uniformity of the FOTS monolayer and measure the surface roughness (RMS). A well-formed monolayer should be very smooth, with low RMS roughness, indicating complete and even coverage.[16]

Expected Quantitative Results

The following table summarizes typical results expected from a successful FOTS coating process.

| Substrate | Treatment | Expected Water Contact Angle (WCA) | Expected RMS Roughness (AFM) |

| Silicon Wafer (SiO₂) | O₂ Plasma + Vapor Deposition | 110° - 115°[6][17][18] | < 1 nm[16] |

| Glass Slide | O₂ Plasma + Solution Deposition | 105° - 115° | < 1.5 nm |

| Cyclic Olefin Copolymer | Solvent/FOTS Spray Coating | ~115°[17][18] | Not specified |

Key Applications

The robust, low-energy surfaces created by FOTS are leveraged across numerous fields:

-

Microelectromechanical Systems (MEMS): Used as an anti-stiction coating to prevent moving microparts from adhering to each other, a common failure mode.[3]

-

Nanoimprint Lithography (NIL): Applied to molds as a release layer, facilitating the clean separation of the mold from the imprinted polymer.[3][15]

-

Biomedical Devices: Creates biocompatible surfaces that can reduce bacterial adhesion and improve the safety of medical implants and devices.[1]

-

Microfluidics: Modifies the inner surfaces of channels to control fluid flow and enable the generation of droplets for digital PCR and other assays.[9][18]

-

Electronics and Textiles: Provides protective, moisture-repellent coatings for electronic components and creates stain-resistant finishes for fabrics.[1][7]

Safety and Handling

FOTS is a hazardous chemical and must be handled with appropriate precautions.

-

Primary Hazards: The substance is corrosive and causes severe skin burns and eye damage.[19][20] It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[12] It is also a combustible liquid.[20]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[19] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials like water, alcohols, and bases.[7][11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][19]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[19]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[19]

-

Conclusion

This compound is a powerful and versatile molecule for creating low-energy, hydrophobic, and oleophobic surfaces. Through the formation of a robust, self-assembled monolayer, it provides essential surface properties for advanced applications in microelectronics, biotechnology, and materials science. Success in its application is critically dependent on meticulous substrate preparation and controlled deposition conditions. When handled with the appropriate safety precautions, FOTS is an invaluable tool for researchers and engineers seeking to precisely control surface chemistry and physics.

References

- Current time information in Hidalgo County, US. (n.d.). Google.

-

This compound. (n.d.). Nine Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 12, 2026, from [Link]

-

MVD of Anti-stiction coating (FOTS): View. (n.d.). MEMS Exchange. Retrieved January 12, 2026, from [Link]

-

Alshammari, A., Yavuz, M., & Cui, B. (2014). Improved anti-adhesion FOTS coating for imprint mold. EIPBN. Retrieved January 12, 2026, from [Link]

-

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97%. (n.d.). Ottokemi. Retrieved January 12, 2026, from [Link]

-

Optimal Pressure and Temperature Conditions for Deposition of FOTS Thin Films Suitable for Anti-Stiction Layers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

FOTS coating thermal stability (Al substrate with and without seed layer). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

-

Su, Y. K., et al. (2022). Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips. PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Su, Y. K., et al. (2022). Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips. PubMed. Retrieved January 12, 2026, from [Link]

-

Formation of OTS self-assembled monolayers at chemically treated titanium surfaces. (n.d.). Retrieved January 12, 2026, from [Link]

-

Self-assembled monolayer. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 78560-45-9: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)tri… [cymitquimica.com]

- 3. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]

- 4. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MVD of Anti-stiction coating (FOTS): View [mems-exchange.org]

- 7. This compound [myskinrecipes.com]

- 8. This compound, 97% [cymitquimica.com]

- 9. Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97% 78560-45-9 India [ottokemi.com]

- 10. This compound | 78560-45-9 [chemicalbook.com]

- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Formation of OTS self-assembled monolayers at chemically treated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eipbn.org [eipbn.org]

- 16. researchgate.net [researchgate.net]

- 17. Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. louisville.edu [louisville.edu]

1h,1h,2h,2h-Perfluorooctyltrichlorosilane molecular structure and formula

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorooctyltrichlorosilane: Structure, Mechanism, and Application

Introduction: The Archetype of Functionalized Surface Modification

This compound, often abbreviated as FOTS, stands as a cornerstone molecule in the field of surface science and materials engineering. Its unique amphiphilic architecture, combining a highly reactive inorganic head group with a robust, low-energy fluorinated tail, makes it an exemplary agent for creating functionalized surfaces. This guide, intended for researchers and drug development professionals, delves into the molecular structure, core mechanism of action, and practical application of FOTS, moving beyond simple protocols to explain the causal relationships that underpin its efficacy. The primary application of FOTS is in the formation of self-assembled monolayers (SAMs) that radically alter the interfacial properties of a substrate, imparting characteristics such as superhydrophobicity, oleophobicity, and low adhesion.[1][2]

Molecular Architecture and Physicochemical Profile

The remarkable properties of FOTS emerge directly from its distinct molecular structure. It is comprised of three key regions:

-

The Trichlorosilyl Headgroup (-SiCl₃): This is the reactive anchor of the molecule. The silicon-chlorine bonds are highly susceptible to hydrolysis, a critical first step in the surface coupling process. This reactive nature dictates the compound's sensitivity to moisture and its incompatibility with protic solvents like water and alcohols.[3][4]

-

The Ethyl Spacer (-CH₂CH₂-): This short hydrocarbon chain provides a crucial insulating link between the reactive silane head and the stable perfluoroalkyl tail. It ensures the electronic stability of the molecule.

-

The Perfluorohexyl Tail (-(CF₂)₅CF₃): This long, fluorinated chain is responsible for the functional properties of the modified surface. The high electronegativity and low polarizability of the carbon-fluorine bonds result in extremely weak van der Waals interactions, leading to surfaces with very low energy. This low surface energy is the direct cause of the observed water and oil repellency.

The official IUPAC name is trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane.[5][6] Its molecular formula is C₈H₄Cl₃F₁₃Si.[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78560-45-9 | [2][5][7] |

| Molecular Weight | 481.54 g/mol | [7][8] |

| Appearance | Clear, colorless to pale yellow liquid | [2][7] |

| Boiling Point | 192 °C (lit.) | [1][2] |

| Density | 1.3 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.352 (lit.) | [1] |

| Solubility | Miscible with THF, toluene, and other organic solvents. | [1][3][9] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [4] |

Core Mechanism: The Hydrolysis and Condensation Cascade for SAM Formation

The transformative power of FOTS lies in its ability to form a highly ordered, covalently bonded self-assembled monolayer on hydroxylated surfaces (e.g., silicon wafers, glass, indium tin oxide).[3][10] This is not a simple coating; it is a chemical modification of the substrate's surface at the molecular level. The process is a self-validating cascade of two primary reactions: hydrolysis and condensation.

-

Hydrolysis: Upon exposure to trace amounts of water, typically present on the substrate surface or in the solvent, the three chloro groups on the silane head are rapidly replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing hydrogen chloride (HCl) as a byproduct.

-

Condensation: This highly reactive silanetriol intermediate then condenses with the hydroxyl groups (-OH) present on the substrate surface, forming strong, stable siloxane (-Si-O-Substrate) covalent bonds. Additionally, adjacent silanetriol molecules can condense with each other, forming a cross-linked polysiloxane network that adds to the monolayer's stability.

This two-step process ensures that the FOTS molecules are chemically anchored to the surface, with their perfluoroalkyl tails oriented outwards, creating a dense, brush-like layer that presents a uniform, low-energy interface.

Caption: Hydrolysis and condensation of FOTS on a hydroxylated substrate.

Synthetic Route: Platinum-Catalyzed Hydrosilylation

FOTS is typically synthesized via a hydrosilylation reaction. This process involves the addition of trichlorosilane (HSiCl₃) across the double bond of an alkene. For FOTS, the starting materials are 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctene and trichlorosilane.[1] The reaction is catalyzed by a platinum complex, such as platinum(0)-divinyltetramethyldisiloxane.[1] The reaction is exothermic and, after purification, can result in a high yield of the desired this compound.[1]

Applications and Field-Proven Insights

The ability to create robust, low-energy surfaces makes FOTS invaluable across multiple high-technology sectors.

-

Microelectronics and MEMS: FOTS SAMs are widely used as anti-stiction coatings in microelectromechanical systems (MEMS).[3] By preventing microscopic components from adhering to each other due to capillary forces, these coatings dramatically improve device reliability and lifespan. They are also used to pattern surfaces for microfluidic chips.[2]

-

Biomedical Surfaces: The anti-fouling properties imparted by FOTS coatings can reduce protein adsorption and cell adhesion on medical implants and diagnostic devices, which is a critical factor in ensuring biocompatibility.[1][4]

-

Advanced Materials: FOTS is used as a surface modifier to impart water and oil repellency to materials like glass, ceramics, and metals.[8] In textiles, it provides stain-resistant properties for protective clothing and outdoor gear.[8] It also serves as a coupling agent in composites, enhancing the adhesion between inorganic fillers and organic polymer matrices.[8][11]

Experimental Protocol: Formation of a FOTS SAM on a Silicon Wafer

This protocol describes a self-validating method for creating a high-quality FOTS monolayer. The success of the coating is directly verifiable through contact angle measurements.

Objective: To create a hydrophobic and oleophobic surface on a silicon wafer.

Materials:

-

Silicon wafer coupon

-

This compound (FOTS)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) or Oxygen Plasma Cleaner

-

Deionized water

-

Nitrogen gas source

-

Glassware (beakers, petri dish)

Methodology:

-

Substrate Cleaning and Hydroxylation (The "Why"): The protocol's success hinges on a pristine, fully hydroxylated surface to act as an anchor for the FOTS molecules.

-

Option A (Piranha Etch): Immerse the silicon wafer in Piranha solution for 15 minutes. (CAUSALITY: Piranha solution is a powerful oxidizing agent that removes all organic residues and creates a dense layer of hydroxyl (-OH) groups on the silicon surface.) Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Option B (Oxygen Plasma): Place the wafer in an oxygen plasma cleaner for 5 minutes. (CAUSALITY: The plasma bombards the surface with energetic oxygen species, effectively burning off organic contaminants and generating a hydroxylated surface.) [12]

-

-

Rinsing and Drying: Thoroughly rinse the hydroxylated wafer with deionized water and dry under a stream of pure nitrogen gas. Bake the wafer at 120 °C for 10 minutes to remove any adsorbed water layers.

-

Solution Preparation: In a moisture-free environment (e.g., a glovebox or under a nitrogen blanket), prepare a dilute solution of FOTS (typically 0.1-1% by volume) in an anhydrous solvent like toluene. (CAUSALITY: Using an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of FOTS in the solution, which would lead to a disordered, multi-layered film instead of a monolayer.)

-

SAM Deposition: Immerse the clean, dry wafer into the FOTS solution for 30-60 minutes. The reaction vessel should be sealed to prevent atmospheric moisture contamination. (CAUSALITY: During this time, the FOTS molecules diffuse to the surface, hydrolyze using the trace surface water, and covalently bond to the hydroxyl groups.)

-

Rinsing: Remove the wafer from the solution and rinse thoroughly with fresh anhydrous solvent (e.g., toluene, followed by isopropanol) to remove any physisorbed (non-covalently bonded) molecules.

-

Curing: Bake the coated wafer at 120 °C for 30-60 minutes. (CAUSALITY: The thermal energy drives the condensation reaction to completion, promoting cross-linking between adjacent silane molecules and strengthening the bond to the substrate, resulting in a more durable and stable monolayer.)

-

Verification: The final surface should be visibly non-wettable. A quantitative measure of success can be obtained by measuring the static water contact angle, which should be >110° for a high-quality FOTS monolayer.

Conclusion

This compound is more than a mere chemical reagent; it is a sophisticated tool for molecular engineering. By understanding its tripartite structure and the underlying hydrolysis-condensation mechanism, researchers can predictably and reliably engineer surfaces with exceptional properties. The causality-driven protocol provided herein ensures the formation of a robust, self-validating monolayer, enabling advancements in fields ranging from microelectronics to advanced coatings and biomedical devices.

References

-

Thermo Scientific Alfa Aesar. (n.d.). This compound, 97%. Retrieved from [Link]

-

Ottokemi. (n.d.). Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Chemical Reagents. (n.d.). Exploring the Versatility of 1h,1h,2h,2h-perfluorooctyl trichlorosilane in Chemical Reagents. Retrieved from [Link]

-

Sol-Gel Technologies. (2006). Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. Langmuir. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

- Wang, L., & Li, X. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Applied Surface Science, 347, 330-338.

-

ResearchGate. (2015). Self-assembled monolayers of perfluoroalkylsilane on plasma-hydroxylated silicon substrates. Retrieved from [Link]

-

ResearchGate. (2006). Fluorinated Silane Self-Assembled Monolayers as Resists for Patterning Indium Tin Oxide. Retrieved from [Link]

-

PubMed. (2010). Single and binary self-assembled monolayers of phenyl- and pentafluorophenyl-based silane species, and their phase separation with octadecyltrichlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. Retrieved from [Link]

Sources

- 1. This compound | 78560-45-9 [chemicalbook.com]

- 2. Trichloro(1H,1H,2H,2H-perfluorooctyl)silane, 97% 78560-45-9 India [ottokemi.com]

- 3. This compound, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. L16606.18 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% [cymitquimica.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Silanes

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane is a prominent member of the fluorinated organosilane family, compounds that have garnered significant interest across various scientific and industrial domains. Its unique molecular architecture, featuring a heavily fluorinated alkyl chain coupled with a reactive trichlorosilyl group, imparts a combination of desirable properties. These include profound hydrophobicity, oleophobicity, and the ability to form robust, low-surface-energy coatings. Consequently, this silane is a key precursor in the development of advanced materials, particularly for surface modification, where it is employed to create water-repellent, anti-fouling, and self-cleaning surfaces. Its applications extend to microelectronics, medical devices, and as a component in the synthesis of complex molecules in the pharmaceutical industry. This guide provides a comprehensive overview of its synthesis, delving into the core chemical principles, a detailed experimental protocol, and critical considerations for its successful preparation and handling.

I. The Primary Synthesis Route: Hydrosilylation

The most prevalent and industrially viable method for the synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane is the hydrosilylation of 1H,1H,2H,2H-perfluoro-1-octene with trichlorosilane (HSiCl₃).[1][2] This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the alkene. The process is typically catalyzed by transition metal complexes, most commonly those based on platinum.[1][3][4]

A. The Reaction Mechanism: A Closer Look at the Chalk-Harrod Mechanism

The hydrosilylation of alkenes catalyzed by platinum complexes is generally understood to proceed via the Chalk-Harrod mechanism.[1][5] This catalytic cycle can be broken down into the following key steps:

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the silicon-hydride bond of trichlorosilane to the low-valent platinum(0) catalyst. This step forms a platinum(II) intermediate containing both hydride and silyl ligands.

-

Alkene Coordination: The fluorinated alkene, 1H,1H,2H,2H-perfluoro-1-octene, then coordinates to the platinum(II) complex.

-

Insertion (Hydrometallation): In the rate-determining step, the coordinated alkene inserts into the platinum-hydride bond. This insertion typically occurs in an anti-Markovnikov fashion, meaning the silicon atom attaches to the terminal carbon of the double bond, which is sterically less hindered. This regioselectivity is crucial for the formation of the desired linear product.

-

Reductive Elimination: The final step involves the reductive elimination of the desired product, (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane, from the platinum complex. This step regenerates the active platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

B. Key Reactants and Catalysts

| Compound | Role | Key Characteristics |

| 1H,1H,2H,2H-Perfluoro-1-octene | Alkene Substrate | The fluorinated alkene that undergoes hydrosilylation. |

| Trichlorosilane (HSiCl₃) | Hydrosilane Reagent | Provides the Si-H bond for addition across the double bond. |

| Platinum Catalyst | Catalyst | Facilitates the reaction at lower temperatures and with high selectivity. Common choices include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[1][4] |

Catalyst Selection:

-

Speier's Catalyst (H₂PtCl₆ in isopropanol): One of the earliest and most widely used hydrosilylation catalysts.[4] It is effective but can sometimes lead to the formation of platinum colloids, which can affect the reaction's homogeneity.[4]

-

Karstedt's Catalyst (a platinum(0)-divinyltetramethyldisiloxane complex): Known for its high activity and solubility in organic and silicone-based reaction media.[4][6][7] It often allows for milder reaction conditions and lower catalyst loadings.[6]

II. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of trichlorosilane and the final product.

A. Materials and Equipment

-

Reactants: 1H,1H,2H,2H-perfluoro-1-octene, Trichlorosilane

-

Catalyst: Karstedt's catalyst (or Speier's catalyst)

-

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Septum

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Syringes and needles for liquid transfer

-

Heating mantle with a temperature controller

-

Distillation apparatus for purification

-

B. Synthesis Procedure

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane | Semantic Scholar [semanticscholar.org]

- 3. Hydrosilylation Catalyst [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Karstedt catalysts | Johnson Matthey [matthey.com]

- 7. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane (PFOTS)

Introduction

1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTS) is a fluoroalkylsilane (FAS) of significant interest in the fields of material science, nanotechnology, and biomedical engineering.[1] Its ability to form self-assembled monolayers (SAMs) on various hydroxylated surfaces allows for the creation of robust, low surface energy coatings.[1][2] These coatings exhibit exceptional hydrophobicity and oleophobicity, making them ideal for applications such as self-cleaning surfaces, anti-icing coatings, and specialized materials in the biomedical and electronics industries.[1][3][4] This guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of PFOTS, the foundational processes for the formation of these high-performance surfaces. We will delve into the reaction pathways, influencing factors, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this transformative chemical process.

Core Mechanisms: A Two-Stage Process

The transformation of PFOTS into a stable, cross-linked polysiloxane network is fundamentally a two-stage process: hydrolysis followed by condensation .[3][5] These reactions are critically influenced by several factors, including pH, water concentration, solvent polarity, and temperature.[3][6] The presence of the long-chain perfluoroalkyl group (C8F17) significantly impacts the reaction kinetics and the ultimate properties of the resulting material.[3]

Part 1: Hydrolysis - The Activation Step

Hydrolysis is the initial and essential step where the ethoxy groups (-OCH₂CH₃) of the PFOTS molecule are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction yields reactive silanol intermediates and ethanol as a byproduct.[3][4] The reaction proceeds in a stepwise manner, with each of the three ethoxy groups being sequentially replaced.

The overall hydrolysis reaction can be represented as:

C₈F₁₇(CH₂)₂Si(OCH₂CH₃)₃ + 3H₂O → C₈F₁₇(CH₂)₂Si(OH)₃ + 3CH₃CH₂OH

This process is rarely a simple, one-step conversion to the fully hydrolyzed silanetriol. Instead, a mixture of partially and fully hydrolyzed species will exist in solution, the composition of which is dictated by the reaction conditions.

Catalysis of Hydrolysis

The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the oxygen atom of an ethoxy group is protonated, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[8] This generally leads to a faster hydrolysis rate compared to neutral conditions.[7][8] Acidic conditions also tend to stabilize the resulting silanol species, slowing down the subsequent condensation reactions.[7]

-

Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), the hydroxide ion (OH⁻) acts as a strong nucleophile and directly attacks the silicon atom.[8] While hydrolysis occurs, basic conditions significantly promote the rate of condensation reactions.[7][8]

The choice of catalyst is therefore a critical experimental parameter that can be used to control the relative rates of hydrolysis and condensation, and ultimately the structure of the final SAM.

Part 2: Condensation - Building the Siloxane Network

The silanol groups (Si-OH) formed during hydrolysis are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (-Si-O-Si-).[3][9] This process is responsible for the formation of a cross-linked, polymeric network that constitutes the final coating. Condensation can proceed through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.[3] -Si-OH + HO-Si- → -Si-O-Si- + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol.[3] -Si-OH + CH₃CH₂O-Si- → -Si-O-Si- + CH₃CH₂OH

These condensation reactions can occur between hydrolyzed PFOTS molecules in solution (leading to the formation of oligomers) and between hydrolyzed PFOTS molecules and the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica or glass).[6][8][9] The latter is the crucial step for the covalent attachment of the SAM to the substrate.[8][9]

The interplay between these reaction pathways leads to the formation of dimers, oligomers, and eventually a highly cross-linked, three-dimensional polysiloxane network on the substrate.[3]

Visualizing the Mechanism

To better illustrate the sequential and competing reactions in the formation of a PFOTS monolayer, the following diagrams are provided.

Caption: Stepwise hydrolysis of Perfluorooctyltriethoxysilane (PFOTS).

Caption: Experimental workflow for monitoring PFOTS hydrolysis and condensation.

Conclusion

The hydrolysis and condensation of Perfluorooctyltriethoxysilane are complex, multi-step processes that are fundamental to the creation of high-performance fluorinated coatings and materials. [3]A thorough understanding of the underlying reaction mechanisms and the influence of key experimental parameters is essential for the rational design and fabrication of surfaces with tailored properties. By carefully controlling factors such as pH, water concentration, and temperature, researchers can manipulate the kinetics of these reactions to produce robust, well-ordered, and highly functional self-assembled monolayers for a wide array of advanced applications.

References

- Mechanism of Organosilane Self-Assembled Monolayer Formation on Silica Studied by Second-Harmonic Generation. American Chemical Society.

- An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Perfluorooctyltriethoxysilane. Benchchem.

- Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. American Chemical Society.

- Protocol for Creating Superhydrophobic Surfaces with Perfluorooctyltriethoxysilane (POTS). Benchchem.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.

- Mechanism of Organosilane Self-Assembled Monolayer Formation on Silica Studied by Second-Harmonic Generation. The Journal of Physical Chemistry - ACS Publications.

- Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. ResearchGate.

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane 98 51851-37-7. Sigma-Aldrich.

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | 51851-37-7. ChemicalBook.

- The Chemistry of Triethoxysilane Hydrolysis and Condensation. Benchchem.

- How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc..

- The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. PMC - NIH.

Sources

- 1. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | 51851-37-7 [chemicalbook.com]

- 2. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

Self-assembled monolayer formation with perfluorooctyltrichlorosilane

An In-Depth Technical Guide to the Formation of Self-Assembled Monolayers with Perfluorooctyltrichlorosilane

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and practices of forming self-assembled monolayers (SAMs) using 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS). The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale to empower robust and reproducible surface modification.

Introduction: The Significance of FOTS Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, providing a powerful method to precisely control surface properties.[1][2] Among the various molecules used for SAM formation, perfluorooctyltrichlorosilane (FOTS), with the chemical formula CF₃(CF₂)₅CH₂CH₂SiCl₃, is of particular interest. Its defining characteristic is the heavily fluorinated tail, which imparts unique properties to the modified surface, including low surface energy, hydrophobicity, and chemical inertness.[3][4]

These properties make FOTS SAMs highly valuable in a multitude of applications, from creating superhydrophobic and anti-fouling surfaces in microelectronics and biomedical devices to serving as anti-stiction layers in microelectromechanical systems (MEMS).[3][5][6] For professionals in drug development, FOTS-modified surfaces can be instrumental in creating well-defined environments for cell culture, controlling protein adsorption, and developing advanced drug delivery systems.[7] This guide will delve into the fundamental mechanism of FOTS SAM formation, provide detailed experimental protocols, discuss critical factors influencing monolayer quality, and outline essential characterization techniques.

The Core Mechanism: From Trichlorosilane to a Highly Ordered Monolayer

The formation of a FOTS SAM is a two-step process involving hydrolysis and condensation, which ultimately leads to a covalently bound, cross-linked monolayer on hydroxylated surfaces.[5][8]

Step 1: Hydrolysis of the Trichlorosilane Headgroup

The process begins with the hydrolysis of the reactive trichlorosilyl (-SiCl₃) headgroup of the FOTS molecule. In the presence of a small amount of water, the chlorine atoms are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate (R-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.[5][8][9] This reaction is crucial as the newly formed silanol groups are the precursors to surface binding and cross-linking.

Step 2: Condensation and Covalent Bonding

Following hydrolysis, two condensation reactions occur:

-

Vertical Condensation: The silanol groups of the FOTS molecule react with the hydroxyl groups present on the substrate surface (e.g., the native oxide layer of a silicon wafer), forming strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds.[4][10] This step firmly anchors the FOTS molecules to the surface.

-

Lateral Condensation: Adjacent hydrolyzed FOTS molecules react with each other, forming a cross-linked polysiloxane network.[5][8] This lateral polymerization is a key driver for the formation of a dense, stable, and well-ordered monolayer.

The interplay of these reactions, driven by the minimization of surface energy, results in a tightly packed monolayer with the fluorinated alkyl chains oriented away from the surface.

Diagram of FOTS SAM Formation Mechanism

Caption: Mechanism of FOTS self-assembled monolayer formation.

A Validated Experimental Protocol: Liquid-Phase Deposition of FOTS

While vapor-phase deposition is also a common method, this section details a robust liquid-phase deposition protocol, which is often more accessible in standard laboratory settings.[11] The quality of the final monolayer is critically dependent on meticulous execution at each stage.[1]

Substrate Preparation: The Foundation for a High-Quality SAM

The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups to facilitate covalent bonding. Silicon wafers with a native oxide layer are a common choice.

Step-by-Step Substrate Cleaning and Hydroxylation:

-

Initial Cleaning: Sonicate the silicon substrates in a sequence of acetone, then ethanol, for 15 minutes each to remove organic contaminants.

-

Drying: Thoroughly rinse the substrates with deionized (DI) water and dry them under a stream of high-purity nitrogen gas.

-

Hydroxylation (Piranha Solution):

-

Caution: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes at 90-100°C.[10] This step removes residual organic matter and, more importantly, hydroxylates the surface, creating a high density of Si-OH groups.

-

-

Final Rinse and Dry: Copiously rinse the substrates with DI water to remove all traces of the acid solution. Dry them again with nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination. A properly hydroxylated silicon surface will be hydrophilic, with a water contact angle of less than 10°.

FOTS Solution Preparation and Deposition

The presence of water is a double-edged sword; while necessary for hydrolysis, excess water in the bulk solution can lead to premature polymerization and the formation of aggregates on the surface.[5] Therefore, using an anhydrous solvent is critical.[12]

Step-by-Step Deposition:

-

Solvent Selection: Anhydrous toluene is a commonly used solvent for FOTS deposition due to its low water content and good solvation properties for FOTS.[6][12]

-

Solution Preparation: In a clean, dry glass container inside a controlled-atmosphere environment (e.g., a glovebox with low humidity), prepare a 1-5 mM solution of FOTS in anhydrous toluene.

-

Substrate Immersion: Immediately immerse the freshly cleaned and hydroxylated substrates into the FOTS solution. Ensure the entire surface is covered.

-

Incubation: Seal the container to prevent the ingress of atmospheric moisture and allow the self-assembly process to proceed for 2-4 hours at room temperature. Longer incubation times, up to 24 hours, can sometimes lead to better monolayer packing.

-

Rinsing: After incubation, remove the substrates from the FOTS solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. A subsequent rinse with ethanol can also be performed.[12]

-

Curing/Annealing: To complete the cross-linking and remove any residual solvent, cure the coated substrates in an oven at 110-120°C for 10-30 minutes.[13]

-

Final Cleaning: A final sonication in a solvent like ethanol or heptane for 1-3 minutes can help remove any remaining aggregates.[14] Dry the substrates with nitrogen gas.

Diagram of the Experimental Workflow

Caption: Experimental workflow for FOTS SAM preparation.

Critical Factors Influencing Monolayer Quality

Achieving a high-quality, uniform FOTS monolayer requires careful control over several experimental parameters.

| Parameter | Influence on SAM Quality | Recommendations & Rationale |

| Substrate Cleanliness | Contaminants can block reaction sites, leading to pinholes and disordered domains in the monolayer. | A thorough cleaning and hydroxylation protocol (e.g., Piranha or plasma cleaning) is non-negotiable for creating a reactive surface.[11] |

| Water Concentration | Trace water is essential for hydrolysis, but excess water causes bulk polymerization and particle deposition.[5] | Use anhydrous solvents and a controlled (low humidity) environment. The thin layer of adsorbed water on a hydroxylated surface is often sufficient. |

| Solvent Choice | The solvent must dissolve FOTS without reacting with it and should be anhydrous. Solvent polarity and surface tension can affect the packing density.[15][16][17] | Anhydrous non-polar solvents like toluene, hexane, or bicyclohexyl are preferred to minimize premature hydrolysis in the bulk solution.[10][12] |

| FOTS Concentration | Affects the rate of formation and can influence the final packing density.[18][19] | Typically, concentrations in the range of 1-10 mM are effective.[11] Higher concentrations may lead to increased aggregation. |

| Reaction Time | Sufficient time is needed for the monolayer to form and organize. | While initial adsorption is rapid, allowing 2-24 hours for incubation ensures a more ordered and densely packed film.[20] |

| Curing Temperature | Post-deposition annealing drives the completion of covalent cross-linking, enhancing the monolayer's stability. | A cure at 110-120°C for 10-30 minutes is generally sufficient to stabilize the film.[13] Higher temperatures can lead to degradation.[21] |

Characterization of FOTS Self-Assembled Monolayers

Validating the successful formation and quality of the FOTS SAM is a critical final step. A combination of techniques is often employed to assess different aspects of the monolayer.

Contact Angle Goniometry

-

Principle: This technique measures the angle a liquid droplet makes with the surface, providing a direct indication of surface wettability and energy.[22]

-

Expected Result: A successful FOTS monolayer will transform a hydrophilic silicon surface (water contact angle < 10°) into a highly hydrophobic one. A high static water contact angle, typically greater than 110°, is indicative of a dense, well-ordered, and low-energy fluorinated surface.[3][23] This measurement is often the first and quickest check for successful silanization.[24]

Atomic Force Microscopy (AFM)

-

Principle: AFM provides topographical information about the surface at the nanoscale. It can be used to assess the smoothness and uniformity of the monolayer.[25]

-

Expected Result: A high-quality FOTS SAM should be very smooth, with a root-mean-square (RMS) roughness of approximately 0.3 nm.[3] AFM can also reveal defects such as pinholes or aggregates, which appear as pits or mounds in the topographic image.[26] By scratching the monolayer, AFM can be used to measure its thickness, which for FOTS is expected to be around 1.5 - 2.0 nm.[3]

X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.

-

Expected Result: An XPS spectrum of a FOTS-coated surface will show strong signals for fluorine (F 1s) and carbon (C 1s), confirming the presence of the fluorinated alkyl chains. The underlying silicon signal (Si 2p) from the substrate will be attenuated. A very weak or absent chlorine (Cl 2p) signal indicates that the hydrolysis and condensation reactions have gone to completion.[27]

| Characterization Technique | Parameter Measured | Typical Value for High-Quality FOTS SAM |

| Contact Angle Goniometry | Water Contact Angle | > 110°[3] |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | ~0.3 nm[3] |

| Film Thickness | ~1.5 - 2.0 nm[3] | |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of F, C, Si, O; Absence of Cl[27] |

Conclusion

The formation of a perfluorooctyltrichlorosilane self-assembled monolayer is a robust method for creating surfaces with low energy and high hydrophobicity. Success, however, is not incidental; it is the result of a deep understanding of the underlying hydrolysis and condensation chemistry, coupled with meticulous control over experimental variables. From pristine substrate preparation to validated characterization, each step is integral to the final quality of the monolayer. By following the principles and protocols outlined in this guide, researchers and scientists can reliably produce high-quality FOTS SAMs, unlocking their potential in a wide array of advanced applications.

References

-

Formation mechanism of SAM on the hydroxylized silicon substrate. - ResearchGate. Available from: [Link]

-

Modification of this compound Self-Assembled Monolayers by Atomic Hydrogen | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

-

Vapor Phase Self-assembled Monolayers for Anti-stiction Applications in MEMS. Available from: [Link]

-

Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface | Request PDF - ResearchGate. Available from: [Link]

-

Modification of this compound Self-Assembled Monolayers by Atomic Hydrogen | Request PDF - ResearchGate. Available from: [Link]

-

Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity | Langmuir. Available from: [Link]

-

APPLYING A SILANE COUPLING AGENT. Available from: [Link]

-

Static contact angles of different FOTS coated materials | Download Table - ResearchGate. Available from: [Link]

-

FOTS coating thermal stability (Al substrate with and without seed layer) - ResearchGate. Available from: [Link]

-

Introduction: The Evolution of Functional Coatings from Protection to Innovation. Available from: [Link]

-

The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - MDPI. Available from: [Link]

-

Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces - ResearchGate. Available from: [Link]

-

Perfluorodecyltrichlorosilane - Wikipedia. Available from: [Link]

-

Preparation of hydrophobic self-assembled monolayers on paper surface with silanes. Available from: [Link]

-

The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC - NIH. Available from: [Link]

-

(PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems - ResearchGate. Available from: [Link]

-

Silane self-assembled monolayers (SAMs) : r/chemistry - Reddit. Available from: [Link]

-

Chlorosilane - Wikipedia. Available from: [Link]

-

XPS-spectra of FOTS coated mono-Si. The weak Cl signal indicates that SAM reaction was almost complete. … - ResearchGate. Available from: [Link]

-

(a) Surface force summary and interaction distances. (b) Hydrophobic... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Trichlorosilane - Wikipedia. Available from: [Link]

-

Contact Angle Measurements. Available from: [Link]

-

Coatings Clinic: Solvent Properties. Available from: [Link]

-